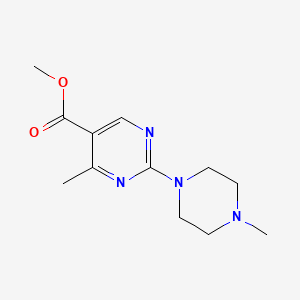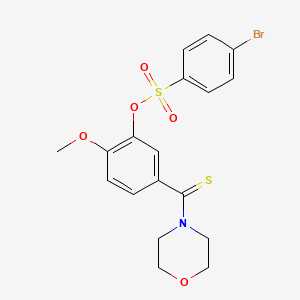![molecular formula C19H28N2O3S B4852731 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4852731.png)
1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine
Overview
Description
1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine, also known as SMT-19969, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. SMT-19969 is a potent and selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a crucial role in various physiological processes, including pain sensation, inflammation, and cellular homeostasis.
Mechanism of Action
1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine exerts its pharmacological effects by selectively inhibiting the TRPV4 ion channel. TRPV4 is a nonselective cation channel that is expressed in various tissues and plays a crucial role in several physiological processes, including pain sensation, inflammation, and cellular homeostasis. By inhibiting TRPV4, 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine can reduce pain and inflammation and protect against cellular damage.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine can effectively block TRPV4-mediated calcium influx, which can lead to the suppression of pain and inflammation. Additionally, 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has also been shown to modulate endothelial cell function and vascular tone, which may have implications for the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is its high selectivity for TRPV4, which makes it a valuable tool for studying the role of TRPV4 in various physiological processes. Additionally, 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one of the limitations of 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is its relatively low potency compared to other TRPV4 inhibitors, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine. One area of interest is the development of more potent TRPV4 inhibitors that can be used in clinical settings. Another potential direction is the investigation of the role of TRPV4 in other diseases, such as cancer and metabolic disorders. Additionally, the neuroprotective effects of 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine suggest that it may have potential as a therapeutic agent for neurodegenerative diseases, and further studies in this area are warranted.
Scientific Research Applications
1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. Studies have shown that 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine can effectively block TRPV4-mediated calcium influx, which can lead to the suppression of pain and inflammation. Additionally, 1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16-7-3-4-8-18(16)15-25(23,24)21-13-9-17(10-14-21)19(22)20-11-5-2-6-12-20/h3-4,7-8,17H,2,5-6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHXWOPLHABSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-Methylbenzyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-chloro-2-pyridinyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4852649.png)
![8-ethoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B4852655.png)
![N-[2-(tert-butylthio)ethyl]-2-(9H-fluoren-9-ylthio)acetamide](/img/structure/B4852657.png)
![2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)nicotinonitrile](/img/structure/B4852665.png)
![5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4852693.png)
![methyl 3-[2-(sec-butylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852697.png)

![3-(4-chlorophenyl)-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4852701.png)
![N,N-dibenzyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4852705.png)
![2-(methylthio)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B4852712.png)


![3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4852730.png)
![4-(4-fluorophenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4852741.png)